molecular formula C19H23N3OS B2988571 (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(m-tolyl)methanone CAS No. 1170182-93-0

(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(m-tolyl)methanone

Cat. No.: B2988571
CAS No.: 1170182-93-0
M. Wt: 341.47
InChI Key: QLPBXIGGERUAOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(m-tolyl)methanone: is a chemical compound with a unique structure that includes a cyclopropylthiazol ring, a piperazine moiety, and a m-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the cyclopropylthiazol core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

This compound has shown promise in several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been studied for potential therapeutic applications.

  • Medicine: Research has explored its anti-inflammatory and analgesic properties.

  • Industry: It can be utilized in material synthesis and drug discovery processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its anti-inflammatory properties may be attributed to the inhibition of certain enzymes or signaling pathways involved in the inflammatory response.

Comparison with Similar Compounds

(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(m-tolyl)methanone: can be compared to other similar compounds, such as:

  • 4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone

  • 4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone

These compounds share similar structural features but differ in the position of the methyl group on the aromatic ring, which can influence their biological activity and chemical reactivity.

Properties

IUPAC Name

[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-14-3-2-4-16(11-14)19(23)22-9-7-21(8-10-22)12-18-20-17(13-24-18)15-5-6-15/h2-4,11,13,15H,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPBXIGGERUAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.